molecular formula C18H12Cl3N3OS B12202301 5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-(3-chlorophenyl)pyrimidine-4-carboxamide

5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-(3-chlorophenyl)pyrimidine-4-carboxamide

Cat. No.: B12202301
M. Wt: 424.7 g/mol
InChI Key: YZCKLPQCEKFIGY-UHFFFAOYSA-N
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Description

5-Chloro-2-[(4-chlorobenzyl)sulfanyl]-N-(3-chlorophenyl)pyrimidine-4-carboxamide (CAS: 901660-08-0) is a pyrimidine derivative featuring:

  • A pyrimidine core substituted with a chlorine atom at position 3.
  • A 4-chlorobenzylsulfanyl group at position 2.
  • An N-(3-chlorophenyl)carboxamide moiety at position 3. Its molecular formula is C₁₉H₁₃Cl₃N₃OS, with a molecular weight of 437.75 g/mol .

Properties

Molecular Formula

C18H12Cl3N3OS

Molecular Weight

424.7 g/mol

IUPAC Name

5-chloro-N-(3-chlorophenyl)-2-[(4-chlorophenyl)methylsulfanyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C18H12Cl3N3OS/c19-12-6-4-11(5-7-12)10-26-18-22-9-15(21)16(24-18)17(25)23-14-3-1-2-13(20)8-14/h1-9H,10H2,(H,23,25)

InChI Key

YZCKLPQCEKFIGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of 1,3-Dicarbonyl Precursors

A common method involves cyclocondensation between 1,3-dicarbonyl compounds and urea or thiourea derivatives. For 5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-(3-chlorophenyl)pyrimidine-4-carboxamide, the reaction typically proceeds via:

  • Formation of 4-Chloropyrimidine Intermediate :

    • 5-Chloropyrimidine-4-carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acid chloride.

    • Subsequent amidation with 3-chloroaniline in anhydrous dichloromethane (DCM) yields N-(3-chlorophenyl)-5-chloropyrimidine-4-carboxamide.

  • Sulfanyl Group Introduction :

    • The 2-position of the pyrimidine undergoes nucleophilic aromatic substitution with 4-chlorobenzyl mercaptan (HS-CH₂-C₆H₄-Cl-4) in the presence of a base (e.g., K₂CO₃).

    • Optimal conditions: 80°C in DMF for 12 hours, achieving yields of 78–85%.

Key Reaction Parameters :

ParameterOptimal ValueImpact on Yield
Temperature80–90°C+15% efficiency
SolventDMFMaximizes solubility
BaseK₂CO₃Prevents hydrolysis

Alternative Route: Sequential Functionalization of Preformed Pyrimidine

An alternative strategy starts with a preassembled pyrimidine ring, as disclosed in patent WO2016202125A1:

Stepwise Functionalization Protocol

  • Chlorination at Position 5 :

    • Treat 2-mercaptopyrimidine-4-carboxamide with N-chlorosuccinimide (NCS) in acetonitrile at 0–5°C.

    • Yields: 92% (HPLC purity >98%).

  • Sulfanyl Group Installation :

    • React with 4-chlorobenzyl bromide under Mitsunobu conditions (DIAD, PPh₃) in THF.

    • Side Reaction Mitigation : Excess 4-chlorobenzyl bromide (1.2 eq) suppresses disulfide formation.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance reaction rates due to improved solubility of intermediates:

SolventDielectric ConstantYield (%)
DMF36.785
DMSO46.782
THF7.668

Catalytic Systems

Palladium-based catalysts (e.g., Pd/C) facilitate coupling reactions, though their use in this synthesis is limited. Base selection critically influences sulfanyl group incorporation:

  • Inferior Bases : Et₃N leads to <50% conversion due to poor nucleophilicity.

  • Optimal Base : K₂CO₃ in DMF achieves 85% yield by balancing basicity and minimal side reactions.

Analytical Characterization

Structural Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrimidine-H), 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.48 (d, J = 8.4 Hz, 2H, Ar-H), 4.52 (s, 2H, SCH₂).

  • LC-MS : m/z 425.1 [M+H]⁺ (calc. 424.7).

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥99% purity when using recrystallization from ethyl acetate/hexane.

Scalability and Industrial Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction time from 12 hours (batch) to 2 hours:

  • Setup : Tubular reactor with in-line IR monitoring.

  • Output : 1.2 kg/day with 88% yield.

Waste Reduction Strategies

  • Solvent Recycling : DMF recovery via vacuum distillation decreases waste by 40%.

  • Catalyst Reuse : Pd/C retains activity for 5 cycles with <3% yield drop.

Challenges and Mitigation Strategies

Regioselectivity Issues

Competing substitution at position 4 is minimized by:

  • Temperature Control : Maintaining 80°C prevents thermal rearrangement.

  • Directed Metalation : Using LDA (Lithium Diisopropylamide) directs sulfanyl group to position 2.

Carboxamide Hydrolysis

Exposure to moisture degrades the carboxamide group. Solutions include:

  • Strict Anhydrous Conditions : Molecular sieves (4Å) in DMF.

  • Alternative Activating Agents : Use of CDI (1,1'-Carbonyldiimidazole) instead of SOCl₂ reduces hydrolysis risk.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (USD/g)
Cyclocondensation859912.50
Sequential Functionalization78989.80
Continuous Flow88998.40

Note: Cost estimates based on 100-g scale production .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-(3-chlorophenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-(3-chlorophenyl)pyrimidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-(3-chlorophenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzyl Group

Fluorine vs. Chlorine Substitutions
  • 5-Chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide (CAS: 873082-64-5, ): Replacing 4-chlorobenzyl with 4-fluorobenzyl reduces molecular weight (MW = 480.96 g/mol) and alters electronic properties due to fluorine’s electronegativity.
  • 5-Chloro-2-[(2-fluorobenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide (CAS: 874146-91-5, ):

    • 2-Fluorobenzyl substitution may sterically hinder interactions compared to the 4-chloro analog.
    • The 3-(trifluoromethyl)phenyl group increases lipophilicity (logP) and metabolic stability due to the trifluoromethyl group’s strong electron-withdrawing effect .
Alkyl vs. Aromatic Sulfanyl Groups
  • The 2-methoxyphenyl carboxamide group may improve solubility due to the methoxy group’s polarity .

Carboxamide Substituent Modifications

Chlorophenyl vs. Sulfamoylphenyl Groups
  • N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (Compound I, ): The 4-chlorophenyl group in this analog shows a dihedral angle of 42.25° with the pyrimidine ring, compared to the 3-chlorophenyl group in the target compound, which likely adopts a distinct conformation affecting molecular packing . The diaminopyrimidinyl moiety enhances hydrogen-bonding networks, as seen in crystal structures linked via N–H⋯N interactions .
  • 5-Chloro-N-(3-chlorophenyl)-2-(methylthio)pyrimidine-4-carboxamide (CAS: 879948-57-9, ):

    • A methylthio group replaces the benzylsulfanyl chain, reducing steric bulk (MW = 352.81 g/mol).
    • The retained 3-chlorophenyl group suggests similar target engagement but altered pharmacokinetics due to the smaller substituent .

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound (CAS) Molecular Formula MW (g/mol) Key Substituents Notable Properties
Target (901660-08-0) C₁₉H₁₃Cl₃N₃OS 437.75 4-Cl-benzyl, 3-Cl-phenyl High halogen content, moderate logP
873082-64-5 C₂₀H₁₈ClFN₄O₃S₂ 480.96 4-F-benzyl, sulfamoylphenyl ethyl Enhanced solubility, H-bond donor
874146-91-5 C₁₉H₁₂ClF₄N₃OS 441.83 2-F-benzyl, 3-CF₃-phenyl High lipophilicity, metabolic stability
835895-77-7 C₁₄H₁₅ClN₃O₂S 353.84 Ethylsulfanyl, 2-MeO-phenyl Simplified structure, polar group

Table 2: Crystallographic and Conformational Data

Compound (Source) Dihedral Angles (°) Hydrogen Bonding Patterns Crystal Packing
N-(3-Chlorophenyl) analog 59.70° (A), 62.18° (B) N–H⋯O, N–H⋯Cl, 3D networks Layered parallel to (100)
Target analog () ~12.8° (phenyl vs. pyrimidine) N–H⋯N (cyano), 12-membered synthons Polymer chains via H-bonds

Research Findings and Implications

  • Halogen Effects : Chlorine substituents enhance binding to hydrophobic enzyme pockets, while fluorine improves metabolic stability and bioavailability .
  • Carboxamide Variations : 3-Chlorophenyl groups may induce conformational strain compared to 4-chlorophenyl analogs, affecting molecular recognition .

Biological Activity

5-Chloro-2-[(4-chlorobenzyl)sulfanyl]-N-(3-chlorophenyl)pyrimidine-4-carboxamide is a synthetic organic compound with notable biological activity. It features a complex structure that includes a pyrimidine ring, chlorobenzyl and sulfanyl substituents, and a carboxamide functional group. Its molecular formula is C18H12Cl3N3OSC_{18}H_{12}Cl_3N_3OS with a molecular weight of 424.7 g/mol. This compound has garnered attention in medicinal chemistry due to its potential applications in targeting various biological pathways.

Chemical Structure

The compound's structure is characterized by the presence of multiple halogen atoms and a sulfanyl group, which are critical for its biological activity. The chlorinated aromatic systems contribute to its pharmacological properties, enhancing its interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly as an enzyme inhibitor and receptor modulator. The following sections detail specific activities, mechanisms of action, and relevant case studies.

Enzyme Inhibition

One of the key biological activities of 5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-(3-chlorophenyl)pyrimidine-4-carboxamide is its ability to inhibit various enzymes. Notable enzyme targets include:

  • Acetylcholinesterase (AChE) : This enzyme is crucial for neurotransmission; inhibition can lead to increased acetylcholine levels, potentially benefiting conditions like Alzheimer's disease.
  • Urease : Inhibition of urease can have implications in treating infections caused by urease-producing bacteria.

Table 1: Enzyme Inhibition Activity

EnzymeInhibition TypeReference
AcetylcholinesteraseCompetitive
UreaseNon-competitive

Anticancer Activity

The compound has shown promising anticancer properties through various mechanisms. It has been evaluated against different cancer cell lines, demonstrating significant cytotoxicity.

The anticancer activity may involve the following mechanisms:

  • Inhibition of receptor tyrosine kinases (RTKs) : This pathway is vital for tumor growth and angiogenesis.
  • Induction of apoptosis : The compound may trigger programmed cell death in malignant cells.

Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects on A431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia) cell lines, the compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics, indicating its potential as an effective anticancer agent .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. It exhibits activity against various bacterial strains, making it a candidate for further development as an antibacterial agent.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
E. coli32 µg/mL
S. aureus16 µg/mL

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the presence of halogen substituents (chlorine atoms) and the sulfanyl group are essential for enhancing the biological activity of this compound. Modifications in these regions can lead to variations in potency against specific biological targets.

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